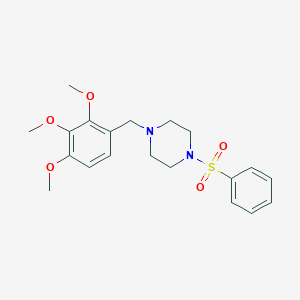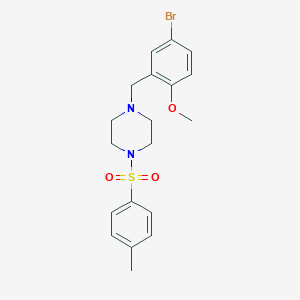
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BFHDP, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. This compound is a member of the pyrrolone family and has been found to exhibit a wide range of biochemical and physiological effects. We will also explore the scientific research applications of BFHDP and list potential future directions for research in this area.
Wirkmechanismus
The mechanism of action of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is complex and not fully understood. However, studies have shown that 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can target specific signaling pathways in cells, including the MAPK/ERK pathway and the PI3K/Akt pathway. 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the activity of certain enzymes, including histone deacetylases and DNA methyltransferases, which are involved in gene expression and regulation.
Biochemical and Physiological Effects:
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, protect neurons from oxidative stress, and improve cognitive function in animal models of Alzheimer's disease. 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is that it is a synthetic compound that can be easily synthesized in the laboratory. This makes it readily available for research purposes. Another advantage is that 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied and its properties are well-known. This makes it a reliable and predictable compound for research purposes.
One limitation of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is that its mechanism of action is complex and not fully understood. This can make it difficult to design experiments to study its effects. Another limitation is that 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has not been extensively studied in human clinical trials, so its potential for use as a therapeutic agent in humans is not yet clear.
Zukünftige Richtungen
There are several potential future directions for research on 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research could be to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another area of research could be to study its effects on other signaling pathways and enzymes to gain a better understanding of its mechanism of action. Additionally, future research could focus on developing new synthetic analogs of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one with improved properties for use in scientific research and potentially as therapeutic agents.
Synthesemethoden
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then treated with acetic anhydride to form the corresponding pyrrolone. Finally, the pyrrolone is reacted with benzoyl chloride and sodium hydroxide to form 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential in various scientific research applications. One area of research where 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has shown promise is in the field of cancer research. Studies have shown that 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has anti-cancer properties and can induce apoptosis, or programmed cell death, in cancer cells. 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Another area of research where 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential is in the field of neurodegenerative diseases. Studies have shown that 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
Produktname |
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C19H16FNO4 |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
(4Z)-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H16FNO4/c20-14-9-5-4-8-13(14)16-15(17(23)12-6-2-1-3-7-12)18(24)19(25)21(16)10-11-22/h1-9,16,22-23H,10-11H2/b17-15- |
InChI-Schlüssel |
SNHOOTVRFDRRMX-ICFOKQHNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=CC=C3F)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=CC=C3F)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=CC=C3F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)


![Ethyl 4-[(4-isonicotinoyl-1-piperazinyl)methyl]phenyl ether](/img/structure/B249187.png)
![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249189.png)


![1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)

![1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B249197.png)
